

Application Notes & Protocols: Evaluating Resminostat Hydrochloride Efficacy in Preclinical Animal Models

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Compound of Interest

Compound Name: *Resminostat hydrochloride*

Cat. No.: *B1680539*

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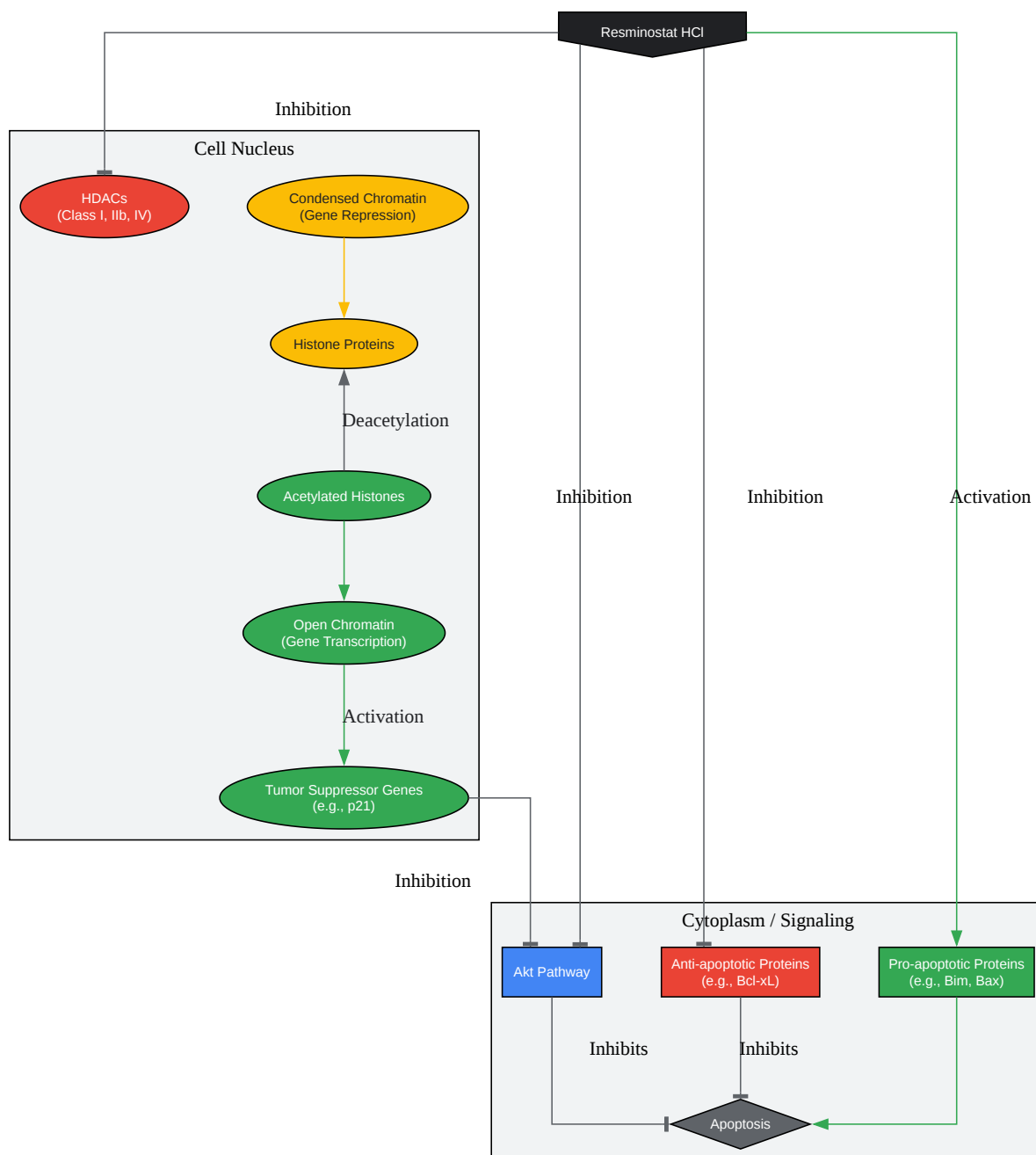
For Researchers, Scientists, and Drug Development Professionals

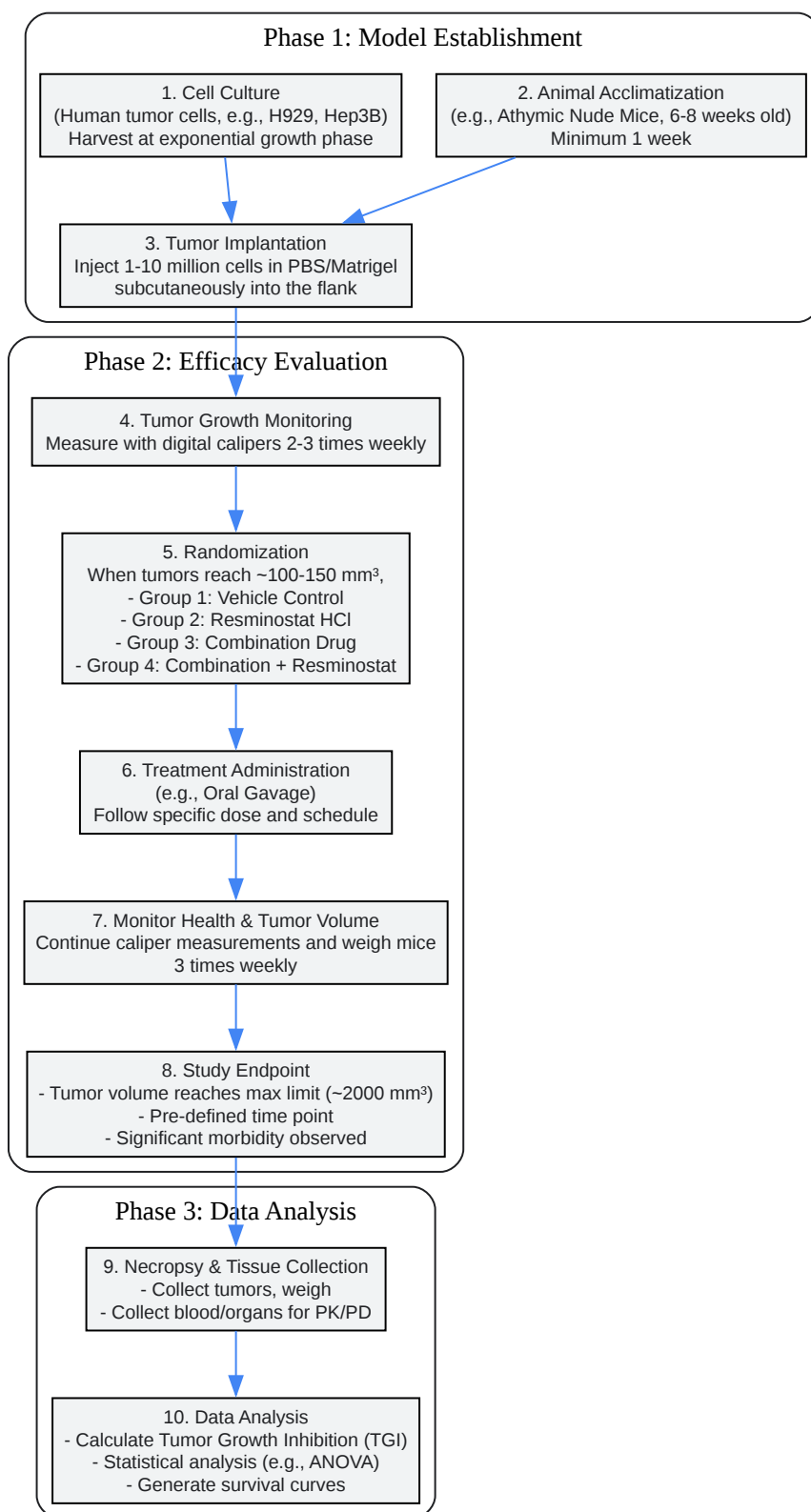
Introduction

Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that targets class I, IIb, and IV HDACs.[1][2] By inhibiting these enzymes, Resminostat leads to the accumulation of acetylated histones, which in turn induces chromatin remodeling, modulates the transcription of key genes, and ultimately results in the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and a strengthening of the body's anti-cancer immune response.[1][2][3] Preclinical evaluation of Resminostat's efficacy using in vivo animal models is a critical step in its development pipeline, providing essential data on anti-tumor activity, pharmacodynamics, and potential combination therapies. These application notes provide an overview and detailed protocols for utilizing animal models to test the efficacy of Resminostat.

Mechanism of Action

Resminostat exerts its anti-neoplastic effects by altering the acetylation state of histone and non-histone proteins. This epigenetic modification leads to the downstream regulation of multiple signaling pathways critical for cancer cell survival and proliferation. Notably, Resminostat has been shown to interfere with the Akt signaling pathway and modulate the expression of proteins in the Bcl-2 family, tipping the balance towards apoptosis.[4]





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References

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